Cas no 124268-93-5 ([1,1'-Bis(diphenylphosphino)ferrocene]dibromopalladium(Ⅱ))

[1,1'-Bis(diphenylphosphino)ferrocene]dibromopalladium(Ⅱ) is a palladium-based organometallic complex featuring a bidentate ferrocenyl diphosphine ligand. This air-stable compound is widely employed as a precatalyst in cross-coupling reactions, including Suzuki-Miyaura, Heck, and Sonogashira couplings, due to its high reactivity and selectivity. The ferrocene backbone enhances thermal stability and electron-donating properties, while the dibromopalladium(Ⅱ) center facilitates oxidative addition steps. Its well-defined structure ensures consistent performance in homogeneous catalysis, making it a preferred choice for pharmaceutical and fine chemical synthesis. The compound is typically handled under inert conditions to preserve its catalytic activity. Storage in a cool, dry environment is recommended to maintain long-term stability.
[1,1'-Bis(diphenylphosphino)ferrocene]dibromopalladium(Ⅱ) structure
124268-93-5 structure
商品名:[1,1'-Bis(diphenylphosphino)ferrocene]dibromopalladium(Ⅱ)
CAS番号:124268-93-5
MF:C34H28Br2FeP2Pd
メガワット:820.60700
MDL:MFCD09953448
CID:91580
PubChem ID:329766056

[1,1'-Bis(diphenylphosphino)ferrocene]dibromopalladium(Ⅱ) 化学的及び物理的性質

名前と識別子

    • dibromo[1,1'-bis(diphenylphosphino)ferrocene]palladium(II)
    • [1,1-Bis(Diphenylphosphino)Ferrocene]Palladium(II) Bromide, Pd
    • [1,1'-Bis(diphenylphosphino)ferrocene]palladium(II) bromide
    • [PdBr2(1,1'-bis(diphenylphospino)ferrocene)]
    • {1,1'-bis(diphenylphosphino)ferrocene} palladium dibromide
    • PdBr2(1,1'-bis(diphenylphosphino)ferrocene)
    • PdBr2(dppf)
    • Pd-121
    • [1,1'-Bis(diphenylphosphino)ferrocene]palladium(II) bromide
    • DibroMo[1,1'-bis(diphenylphosphino)ferrocene]palladiuM(II), Pd 12.9%
    • [1,1'-Bis(diphenylphosphino)ferrocene]palladium(II) bromide, Pd 12.9%
    • [1,1'-Bis(diphenylphosphino)ferrocene]dibromopalladium(Ⅱ)
    • 124268-93-5
    • ZEA26893
    • MFCD09953448
    • Dibromo[1,1(2)-bis(diphenylphosphino)ferrocene]palladium(II)
    • cyclopentyl(diphenyl)phosphane;dibromopalladium;iron
    • Dibromo[1,1'-bis(diphenylphosphino)ferrocene]palladium(II), 95%
    • 1,1'-Bis(diphenylphosphino)ferrocene]palladium(II) bromide
    • MDL: MFCD09953448
    • インチ: InChI=1S/C17H15P.C17H14P.2BrH.Fe.Pd/c2*1-3-9-15(10-4-1)18(17-13-7-8-14-17)16-11-5-2-6-12-16;;;;/h1-7,9-14H,8H2;1-14H;2*1H;;/q;;;;;+2/p-2
    • InChIKey: ZHEJVWMCZVGKAJ-UHFFFAOYSA-L
    • ほほえんだ: C1=CC=C(C=C1)P(C2=CC=CC=C2)C3=CCC=C3.C1=CC=C(C=C1)P(C2=CC=CC=C2)C3=CC=C[CH]3.[Br-].[Br-].[Fe].[Pd+2]

計算された属性

  • せいみつぶんしりょう: 817.84200
  • どういたいしつりょう: 817.842
  • 同位体原子数: 0
  • 水素結合ドナー数: 0
  • 水素結合受容体数: 0
  • 重原子数: 40
  • 回転可能化学結合数: 6
  • 複雑さ: 217
  • 共有結合ユニット数: 4
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • トポロジー分子極性表面積: 0A^2

じっけんとくせい

  • 色と性状: ソリッド
  • ゆうかいてん: 274-282 °C
  • PSA: 27.18000
  • LogP: 8.08010
  • ようかいせい: 未確定

[1,1'-Bis(diphenylphosphino)ferrocene]dibromopalladium(Ⅱ) セキュリティ情報

  • 危険物輸送番号:NONH for all modes of transport
  • WGKドイツ:3

[1,1'-Bis(diphenylphosphino)ferrocene]dibromopalladium(Ⅱ) 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Ambeed
A295082-5g
[1,1'-Bis(diphenylphosphino)ferrocene]palladium(II) bromide
124268-93-5 98%
5g
$364.0 2025-02-20
abcr
AB252915-5 g
Dibromo[1,1'-bis(diphenylphosphino)ferrocene]palladium(II), Pd 12.9%; .
124268-93-5
5 g
€628.70 2023-07-20
A FA AI SHA , SAI MO FEI SHI ER KE JI QI XIA GONG SI
44980-5g
Dibromo[1,1'-bis(diphenylphosphino)ferrocene]palladium(II), Pd 12.9%
124268-93-5 Pd 12.9%
5g
¥7208.00 2022-02-28
abcr
AB252915-250 mg
Dibromo[1,1'-bis(diphenylphosphino)ferrocene]palladium(II), Pd 12.9%; .
124268-93-5
250 mg
€107.20 2023-07-20
Aaron
AR009J7P-250mg
DIBROMO[1,1'-BIS(DIPHENYLPHOSPHINO)FERROCENE]PALLADIUM(II)
124268-93-5 98%
250mg
$25.00 2025-02-12
1PlusChem
1P009IZD-250mg
dibromo[1,1'-bis(diphenylphosphino)ferrocene]palladium(II)
124268-93-5 ≥98%
250mg
$46.00 2024-07-10
eNovation Chemicals LLC
Y1252245-1g
dibromo[1,1'-bis(diphenylphosphino)ferrocene]palladium(II)
124268-93-5 98%
1g
$115 2025-02-21
eNovation Chemicals LLC
Y1252245-1g
dibromo[1,1'-bis(diphenylphosphino)ferrocene]palladium(II)
124268-93-5 98%
1g
$110 2024-06-06
eNovation Chemicals LLC
Y1252245-1g
dibromo[1,1'-bis(diphenylphosphino)ferrocene]palladium(II)
124268-93-5 98%
1g
$115 2025-02-25
SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd.
D299610-250mg
[1,1'-Bis(diphenylphosphino)ferrocene]dibromopalladium(Ⅱ)
124268-93-5 ≥98%
250mg
¥175.90 2023-09-03

[1,1'-Bis(diphenylphosphino)ferrocene]dibromopalladium(Ⅱ) 合成方法

[1,1'-Bis(diphenylphosphino)ferrocene]dibromopalladium(Ⅱ) 関連文献

[1,1'-Bis(diphenylphosphino)ferrocene]dibromopalladium(Ⅱ)に関する追加情報

Introduction to [1,1'-Bis(diphenylphosphino)ferrocene]dibromopalladium(Ⅱ) and CAS No. 124268-93-5

[1,1'-Bis(diphenylphosphino)ferrocene]dibromopalladium(Ⅱ), identified by the chemical compound code CAS No. 124268-93-5, is a significant coordination complex that has garnered considerable attention in the field of organometallic chemistry and catalysis. This compound features a palladium(Ⅱ) center coordinated to two diphenylphosphino groups derived from [1,1'-Bis(diphenylphosphino)ferrocene], a well-known bidentate ligand system. The presence of bromide ligands further enhances its utility in various catalytic applications.

The unique structure of [1,1'-Bis(diphenylphosphino)ferrocene]dibromopalladium(Ⅱ) makes it an excellent catalyst for cross-coupling reactions, which are pivotal in the synthesis of complex organic molecules. Specifically, this complex has been widely studied for its role in the Suzuki-Miyaura coupling reaction, a cornerstone transformation in modern synthetic organic chemistry. The ferrocene moiety in the ligand not only contributes to the steric and electronic properties of the complex but also offers potential for applications in materials science due to the redox-active nature of ferrocene derivatives.

Recent advancements in the field have highlighted the utility of this palladium complex in pharmaceutical synthesis. Researchers have demonstrated its effectiveness in facilitating the coupling of aryl halides with boronic acids under mild conditions, thereby enabling the efficient construction of biaryl structures. These biaryl compounds are prevalent in many pharmaceuticals and agrochemicals, making this catalytic system particularly valuable for industrial applications.

In addition to its role in cross-coupling reactions, [1,1'-Bis(diphenylphosphino)ferrocene]dibromopalladium(Ⅱ) has been explored for its potential in polymer chemistry. The ability to incorporate palladium complexes into polymer matrices has led to the development of novel materials with enhanced catalytic properties. These materials are being investigated for their use in polymerization reactions and as components in advanced catalyst systems designed for sustainable chemistry.

The synthesis of [1,1'-Bis(diphenylphosphino)ferrocene]dibromopalladium(Ⅱ) involves a series of well-defined steps that highlight the precision required in handling organometallic compounds. Typically, palladium(Ⅱ) bromide is reacted with [1,1'-Bis(diphenylphosphino)ferrocene] under controlled conditions to afford the desired complex. The reaction conditions are carefully optimized to ensure high yield and purity, which are crucial for subsequent applications.

One of the key advantages of using [1,1'-Bis(diphenylphosphino)ferrocene]dibromopalladium(Ⅱ) as a catalyst is its stability under various reaction conditions. This stability allows for repeated use without significant loss of activity, making it an economical choice for industrial processes. Furthermore, the ease with which this complex can be handled and stored adds to its appeal as a practical catalyst.

From a mechanistic standpoint, the role of the ferrocene ligand in modulating the reactivity of palladium(Ⅱ) has been extensively studied. The phosphine arms not only provide steric hindrance but also influence the electronic properties of the metal center by delocalizing electron density through conjugation with the ferrocene ring system. This electronic tuning is critical for achieving high catalytic efficiency in various transformations.

The impact of [1,1'-Bis(diphenylphosphino)ferrocene]dibromopalladium(Ⅱ) extends beyond academic research into practical applications. For instance, its use in flow chemistry systems has enabled continuous-flow processes for cross-coupling reactions, which offer advantages such as improved safety and scalability compared to traditional batch processes. These advancements underscore the growing importance of palladium complexes like this one in modern chemical synthesis.

In conclusion, [1,1'-Bis(diphenylphosphino)ferrocene]dibromopalladium(Ⅱ), CAS No. 124268-93-5, is a versatile and highly effective catalyst with broad applications in organic synthesis and materials science. Its unique structure and reactivity make it an indispensable tool for researchers and industrial chemists alike. As research continues to uncover new uses for this compound, its significance is likely to grow even further.

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(CAS:124268-93-5)[1,1'-Bis(diphenylphosphino)ferrocene]dibromopalladium(Ⅱ)
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